REACTION_CXSMILES
|
[NH2:1][C:2]1[S:3][CH:4]=[CH:5][C:6]=1[C:7]([O:9][CH3:10])=[O:8].C(Cl)(Cl)Cl.[C:15](Cl)(Cl)=[S:16].C(=O)(O)[O-].[Na+]>O>[N:1]([C:2]1[S:3][CH:4]=[CH:5][C:6]=1[C:7]([O:9][CH3:10])=[O:8])=[C:15]=[S:16] |f:3.4|
|
Name
|
|
Quantity
|
50.2 g
|
Type
|
reactant
|
Smiles
|
NC=1SC=CC1C(=O)OC
|
Name
|
|
Quantity
|
480 mL
|
Type
|
reactant
|
Smiles
|
C(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
320 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
40.5 g
|
Type
|
reactant
|
Smiles
|
C(=S)(Cl)Cl
|
Name
|
|
Quantity
|
1000 mL
|
Type
|
reactant
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Type
|
CUSTOM
|
Details
|
under stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the organic phase is separated
|
Type
|
EXTRACTION
|
Details
|
The water phase is extracted twice with chloroform
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the organic phase dried over sodium sulfate
|
Type
|
CUSTOM
|
Details
|
After removal of the chloroform in the water-jet vacuum 61.3 g of a dark oil
|
Type
|
CUSTOM
|
Details
|
is obtained
|
Type
|
CUSTOM
|
Details
|
which is further purified by column chromatography over silica gel (eluant: ethyl acetate/hexane=1:5)
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
N(=C=S)C=1SC=CC1C(=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 41.5 g | |
YIELD: CALCULATEDPERCENTYIELD | 65.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |